molecular formula C11H10N2 B145232 1-Ethyl-1H-indole-3-carbonitrile CAS No. 128200-45-3

1-Ethyl-1H-indole-3-carbonitrile

Cat. No.: B145232
CAS No.: 128200-45-3
M. Wt: 170.21 g/mol
InChI Key: CSYGELDKHGSKMU-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole ring substituted with an ethyl group at the nitrogen atom and a nitrile group at the third carbon atom. Indole derivatives are known for their diverse biological activities and applications in various fields.

Mechanism of Action

Target of Action

1-Ethyl-1H-indole-3-carbonitrile is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, such as inhibiting or activating the function of the target proteins . The specific mode of action of this compound would depend on its specific targets and the nature of its interaction with these targets.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is likely that this compound may also affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound may also have various molecular and cellular effects, depending on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-ethylindole with cyanogen bromide in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. Another method involves the use of 1-ethylindole-3-carboxaldehyde, which undergoes a condensation reaction with malononitrile to form the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as indole-3-carboxylic acid.

    Reduction: Reduced derivatives like 1-ethyl-1H-indole-3-amine.

    Substitution: Various substituted indoles depending on the reagents used.

Scientific Research Applications

1-Ethyl-1H-indole-3-carbonitrile has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Methyl-1H-indole-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    1-Propyl-1H-indole-3-carbonitrile: Contains a propyl group instead of an ethyl group.

    1-Benzyl-1H-indole-3-carbonitrile: Features a benzyl group, adding aromaticity to the structure.

Uniqueness: 1-Ethyl-1H-indole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYGELDKHGSKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351916
Record name 1-ETHYL-1H-INDOLE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128200-45-3
Record name 1-ETHYL-1H-INDOLE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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